14-羟基十四烷酸

概述

描述

科学研究应用

14-Hydroxytetradecanoic acid has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various complex molecules.

Biology: It plays a role in the study of lipid metabolism and cell membrane structure.

Industry: It is used in the production of biodegradable polymers and surfactants.

作用机制

Target of Action

14-Hydroxytetradecanoic acid is a fatty acid with a hydroxyl group . It has been shown to have an inhibitory effect on the growth of MCF-7 cells , which are a commonly used human breast cancer cell line. This suggests that the primary targets of 14-Hydroxytetradecanoic acid could be cellular components or pathways that are essential for the proliferation of these cells.

Mode of Action

Its inhibitory effect on mcf-7 cell growth suggests that it may interact with its targets in a way that disrupts normal cell cycle progression or survival

Biochemical Pathways

14-Hydroxytetradecanoic acid is found in suberin, a waxy substance that forms the protective outer layer of plant cells . Suberin is composed mainly of fatty acids and fatty alcohols, which are modified by the addition of a hydroxyl group to one or more carbons in their chain . Therefore, the biochemical pathways affected by 14-Hydroxytetradecanoic acid may be related to lipid metabolism and cell membrane composition.

Result of Action

The primary known result of 14-Hydroxytetradecanoic acid’s action is the inhibition of MCF-7 cell growth . This suggests that it may have potential therapeutic applications in conditions characterized by uncontrolled cell proliferation, such as cancer.

生化分析

Biochemical Properties

It is known to be a fatty acid with a hydroxyl group This suggests that it may interact with various enzymes, proteins, and other biomolecules in the body

Cellular Effects

It has been shown to have an inhibitory effect on the growth of MCF-7 cells . This suggests that it may influence cell function and could potentially impact cell signaling pathways, gene expression, and cellular metabolism.

准备方法

Synthetic Routes and Reaction Conditions: 14-Hydroxytetradecanoic acid can be synthesized through the hydroxylation of tetradecanoic acid. This process typically involves the use of specific catalysts and controlled reaction conditions to ensure the selective addition of a hydroxyl group at the 14th carbon position .

Industrial Production Methods: Industrial production of 14-hydroxytetradecanoic acid often involves biotechnological approaches, such as the use of genetically modified microorganisms. These microorganisms are engineered to produce the compound through metabolic pathways that incorporate the hydroxylation step .

Types of Reactions:

Oxidation: 14-Hydroxytetradecanoic acid can undergo oxidation reactions to form corresponding ketones or aldehydes.

Reduction: The hydroxyl group can be reduced to form tetradecanoic acid.

Substitution: The hydroxyl group can participate in substitution reactions to form ethers or esters.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.

Major Products Formed:

Oxidation: Ketones or aldehydes.

Reduction: Tetradecanoic acid.

Substitution: Ethers or esters.

相似化合物的比较

- 14-Hydroxymyristic acid

- Omega-hydroxytetradecanoic acid

- Omega-hydroxymyristic acid

Comparison: 14-Hydroxytetradecanoic acid is unique due to its specific hydroxylation at the 14th carbon position, which imparts distinct chemical and biological properties. Compared to similar compounds, it exhibits unique reactivity and biological activity, making it valuable in various research and industrial applications .

生物活性

14-Hydroxytetradecanoic acid (14-OH-TA) is an omega-hydroxy long-chain fatty acid derived from myristic acid, characterized by the presence of a hydroxyl group at the 14th carbon position. This modification significantly alters its physicochemical properties and biological activities compared to its parent compound. This article explores the biological activity of 14-hydroxytetradecanoic acid, including its synthesis, mechanisms of action, and potential applications.

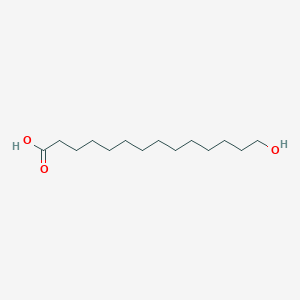

- Molecular Formula : C₁₄H₂₈O₃

- Molecular Weight : 244.37 g/mol

- CAS Number : 17278-74-9

- Structure :

- The hydroxy group at the terminal carbon influences solubility and reactivity, making it a subject of interest in various biological studies.

Antimicrobial Properties

Research indicates that 14-hydroxytetradecanoic acid exhibits significant antimicrobial activity. It has been shown to interact with bacterial membranes, leading to increased permeability and cell lysis. This property is particularly relevant in the context of pathogenic bacteria such as Salmonella typhimurium, where its presence may influence pathogenicity through interactions with lipopolysaccharides (LPS) .

Anti-inflammatory Effects

Studies have suggested that 14-OH-TA may play a role in modulating inflammatory responses. Its structural similarity to other fatty acids allows it to participate in signaling pathways that regulate inflammation, potentially offering therapeutic benefits in conditions characterized by excessive inflammation .

Impact on Lipid Metabolism

14-Hydroxytetradecanoic acid is involved in lipid metabolism and has been studied for its effects on lipid profiles in various organisms. For instance, it can influence the synthesis of other fatty acids and their derivatives, affecting overall metabolic health .

The biological activities of 14-hydroxytetradecanoic acid can be attributed to several mechanisms:

- Membrane Disruption : The amphipathic nature of 14-OH-TA allows it to integrate into lipid membranes, disrupting their integrity and leading to cell death in susceptible microorganisms.

- Modulation of Enzyme Activity : It may inhibit or activate specific enzymes involved in metabolic pathways, thereby influencing cellular functions related to growth and survival.

- Signaling Molecule : As a fatty acid derivative, it can act as a signaling molecule, participating in cellular communication processes that regulate inflammation and immune responses.

Synthesis Methods

The synthesis of 14-hydroxytetradecanoic acid can be achieved through various methods:

- Biotechnological Approaches : Utilizing engineered microbial strains such as Candida tropicalis for the conversion of fatty acids into hydroxylated derivatives has shown promise. Optimized fermentation processes can yield high concentrations of 14-OH-TA .

- Chemical Synthesis : Traditional organic synthesis methods involving the hydroxylation of myristic acid can also produce this compound.

Case Studies

- Salmonella Pathogenicity : A study highlighted the association between 14-hydroxytetradecanoic acid and lipid A components in Salmonella typhimurium, suggesting its potential role in enhancing bacterial virulence through modifications in membrane composition .

- Inflammatory Response Modulation : Research demonstrated that treatment with 14-OH-TA could reduce markers of inflammation in animal models, indicating its potential therapeutic application in inflammatory diseases .

Comparative Analysis with Related Compounds

| Compound Name | Structure | Key Features |

|---|---|---|

| Myristic Acid | C₁₄H₂₈O₂ | Parent compound without hydroxy group |

| 3-Hydroxytetradecanoic Acid | C₁₄H₂₈O₃ | Hydroxy group at the 3rd position |

| 12-Hydroxytetradecanoic Acid | C₁₄H₂₈O₃ | Hydroxy group at the 12th position |

The unique positioning of the hydroxyl group in 14-hydroxytetradecanoic acid distinguishes it from other similar compounds, contributing to its specific biological activities and applications.

属性

IUPAC Name |

14-hydroxytetradecanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H28O3/c15-13-11-9-7-5-3-1-2-4-6-8-10-12-14(16)17/h15H,1-13H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOSXCARTDOQGLV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCCCCC(=O)O)CCCCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H28O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30169396 | |

| Record name | Tetradecanoic acid, 14-hydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30169396 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17278-74-9 | |

| Record name | 14-Hydroxytetradecanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17278-74-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tetradecanoic acid, 14-hydroxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017278749 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tetradecanoic acid, 14-hydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30169396 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the natural sources of 14-Hydroxytetradecanoic acid?

A1: 14-Hydroxytetradecanoic acid has been identified in the leaf wax of Colorado spruce (Picea pungens) []. Unlike other conifer waxes, which are believed to have linear etholide structures, the wax in Colorado spruce leaves, containing 14-Hydroxytetradecanoic acid, is thought to have a cyclic structure []. This unique structural characteristic could influence the properties and potential applications of the compound.

Q2: Can 14-Hydroxytetradecanoic acid be produced through engineered organisms?

A2: Yes, research has shown that the diploid yeast Candida tropicalis can be genetically engineered to produce commercially viable yields of 14-Hydroxytetradecanoic acid []. By deleting 16 genes and reintegrating a specific P450 enzyme, researchers achieved volumetric yields exceeding 150 g/L using methyl myristate as a substrate []. This breakthrough paves the way for sustainable and scalable production of this valuable compound.

Q3: What are the potential applications of 14-Hydroxytetradecanoic acid in material science?

A3: 14-Hydroxytetradecanoic acid serves as a precursor to poly(14-hydroxytetradecanoic acid), a biobased polymer with promising material properties []. This polymer, synthesized using Ti(C3H7O)4 as a catalyst, exhibits a melting temperature (Tm) of 96°C and a weight-average molecular weight (Mw) of 160,000 with a polydispersity index (PDI) of 2.3 []. Tensile tests on compression-molded samples revealed a Young’s modulus of 419 ± 20 MPa and an elongation to break of 729 ± 21% []. These properties suggest potential applications in various fields, including packaging, textiles, and biomedical devices.

Q4: Are there any known biological activities associated with 14-Hydroxytetradecanoic acid?

A4: While research on the biological activities of 14-Hydroxytetradecanoic acid itself is limited, it features as a component in a novel bufadienolide conjugate found in the ovary of the giant toad, Bufo marinus []. This conjugate, 11α,19-dihydroxytelocinobufagin-3-(14-hydroxytetradecanoic acid) ester, along with two other related conjugates, has been shown to be a potent inhibitor of Na+, K+-ATPase []. Although their exact function remains unknown, these conjugates might play a role in the development and differentiation of toad oocytes []. This finding suggests that further investigation into the biological activities of 14-Hydroxytetradecanoic acid, both as a free fatty acid and as a component of more complex molecules, is warranted.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。